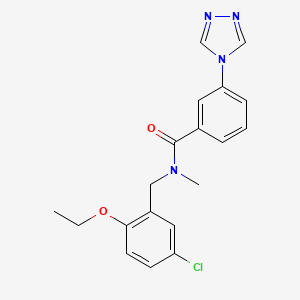

![molecular formula C14H15N3O2 B5550984 N,N-dimethyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5550984.png)

N,N-dimethyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves complex reactions, including the creation of hydrogen-bonded dimers facilitated by N–H···O interactions and controlled by a combination of π–π interactions and weak C–H···O hydrogen bonding. These methods highlight the intricate steps involved in synthesizing complex organic molecules (Kranjc et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds within this family is characterized by the presence of dimethylaminopropenoate groups and their ability to form diversely functionalized derivatives, indicating a versatile scaffold that can be modified for various applications. This structural versatility is crucial for the development of molecules with desired properties (Troxler & Weber, 1974).

Chemical Reactions and Properties

Chemical reactions involving N,N-dimethyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide derivatives include cyclocondensation/N-alkylation sequences, indicating the compound's reactivity towards forming more complex structures. These reactions are pivotal in creating a variety of pyridyl benzamides, showcasing the compound's chemical versatility (Chen et al., 2018).

Physical Properties Analysis

The physical properties of related compounds, such as crystal structure, are often stabilized by N–H···O and C–H···O hydrogen bonds, as well as π–π interactions. These interactions not only determine the solid-state structure but also influence the physical stability and solubility of the compounds (Kumar et al., 2016).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, highlight the compound's potential in synthesizing a wide range of derivatives. This reactivity is crucial for exploring the chemical space around N,N-dimethyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide for potential applications in materials science and organic synthesis (Al-Zaydi & Borik, 2007).

Scientific Research Applications

Microwave-Assisted Organic Synthesis

Microwave-Assisted Condensation Reactions : N,N-dimethyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide and its derivatives have been explored in microwave-assisted organic synthesis. For instance, enaminones derived from methyl ketones were coupled with diazotized aromatic amines to afford aryl hydrazones, leading to the synthesis of pyridazinone derivatives. These reactions, conducted under microwave irradiation, aimed to improve yields and reduce reaction times, showcasing the compound's utility in facilitating organic transformations (Al-Zaydi & Borik, 2007).

Agricultural Chemistry

Herbicidal Activity : In agricultural chemistry, derivatives of N,N-dimethyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide have been identified as potent herbicides. Research on dimethylpropynylbenzamides, for instance, highlighted their effectiveness against annual and perennial grasses, underscoring the potential agricultural utility of these compounds in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).

Medicinal Chemistry and Biochemistry

Antiproliferative Activity and Biochemical Evaluation : The compound and its derivatives have been synthesized and evaluated for biological applications, including antiproliferative activities and inhibition of human recombinant alkaline phosphatase. These studies contribute to understanding the biochemical pathways and potential therapeutic applications of benzamide derivatives in medicinal chemistry (Saeed et al., 2015).

Synthesis and Evaluation of Hybrid Derivatives : Novel pyridine and fused pyridine derivatives have been prepared, starting from related pyridazinyl compounds. These derivatives were subjected to in silico molecular docking screenings towards various protein targets, exhibiting antimicrobial and antioxidant activity. This research demonstrates the versatility of N,N-dimethyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide derivatives in developing new bioactive molecules (Flefel et al., 2018).

Chemical Synthesis and Structural Analysis

Chemical Synthesis and Structural Elucidation : The synthesis of N,N-dimethyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide derivatives has also facilitated the development of novel chemical frameworks. Structural analysis, including X-ray crystallography, has provided insights into the molecular configurations and interactions underlying the biological activities of these compounds. Such studies underscore the importance of structural elucidation in drug development and chemical biology (Kranjc et al., 2012).

properties

IUPAC Name |

N,N-dimethyl-3-(6-methylpyridazin-3-yl)oxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-10-7-8-13(16-15-10)19-12-6-4-5-11(9-12)14(18)17(2)3/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBOAUMGZASTHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![phenyl [4-(cyanomethyl)phenyl]carbamate](/img/structure/B5550906.png)

![2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5550909.png)

![1-[4-(4-chlorophenyl)butanoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5550913.png)

![8-[(3-methylisoxazol-5-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5550920.png)

![1-(3-ethoxy-4-hydroxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5550943.png)

![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-methyl-1-piperazinamine](/img/structure/B5550955.png)

![4-{[(4-bromophenyl)sulfonyl]methyl}-1,3-thiazol-2-amine](/img/structure/B5550966.png)

![9-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550991.png)

![N-{2-[(trifluoromethyl)thio]phenyl}nicotinamide](/img/structure/B5550997.png)

![8-fluoro-N-(2-methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-quinolinecarboxamide](/img/structure/B5550999.png)

![3-(2-methoxy-1-methylethyl)-2-[4-(1,4-oxazepan-4-yl)-4-oxobutyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B5551000.png)